molecular formula C11H8F3N3 B1268523 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 26974-09-4

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1268523
CAS RN: 26974-09-4
M. Wt: 239.2 g/mol
InChI Key: ZHXBPRJAAQLLMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidin-2-amine derivatives often involves nucleophilic substitution reactions, starting from various precursors such as chloro-substituted pyrimidines, amidines, or via the cyclization of appropriate semicarbazides and thiosemicarbazides in the presence of suitable catalysts (Gao et al., 2015). These methods allow for the introduction of diverse functional groups, facilitating the synthesis of a wide range of substituted pyrimidin-2-amine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidin-2-amine derivatives can be determined using techniques such as single-crystal X-ray diffraction. This technique has revealed that these molecules can crystallize in different systems, demonstrating the influence of substituents on the molecular conformation and packing in the solid state. For example, enantiomeric forms of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives exhibit distinct crystalline structures due to the orientation of adjacent molecular units and the presence of intramolecular hydrogen bonding (Gao et al., 2015).

Chemical Reactions and Properties

Pyrimidin-2-amines participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions, which allow for further functionalization and the introduction of diverse substituents. These reactions are pivotal for the synthesis of complex molecules with potential biological activity. The presence of the trifluoromethyl group significantly influences the chemical properties of these compounds, including their reactivity and interaction with biological targets (Gao et al., 2015).

Physical Properties Analysis

The physical properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyrimidine ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties of pyrimidin-2-amines, including acidity, basicity, and nucleophilicity, are determined by the electronic effects of substituents. The trifluoromethyl group is highly electronegative, which can withdraw electron density from the pyrimidine ring, affecting the compound's reactivity and interactions with other molecules.

For more in-depth exploration of the synthesis, molecular structure, chemical reactions, and properties of 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine and its derivatives, the following references provide detailed insights: (Gao et al., 2015).

Scientific Research Applications

1. Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridines, which include derivatives of “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
  • Results or Outcomes : Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use in the industry .

2. Pharmaceutical Industry

  • Summary of Application : Trifluoromethylpyridines, including derivatives of “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Results or Outcomes : Many candidates containing trifluoromethylpyridine are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Fungicidal Activity

  • Summary of Application : Anilinopyrimidines, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been found to have fungicidal activity against Botrytis cinerea .
  • Methods of Application : The compounds are synthesized and then tested for their fungicidal activity .
  • Results or Outcomes : The compounds showed significant fungicidal activity. In particular, compounds III-3, III-8, and III-11 showed significantly higher activity than the fungicide pyrimethanil .

4. Pharmacological Activities

  • Summary of Application : Pyrimidines, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have shown a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antiviral, antitubercular, antihypertensive, and anticonvulsant activities .
  • Results or Outcomes : The results or outcomes were not detailed in the source .

5. Synthesis of Trifluoromethyl Amines

  • Summary of Application : A newly developed method based on CF3SO2Na has been used for the trifluoromethylation of secondary amines, including "4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .

6. Pain Management

  • Summary of Application : Compounds containing a trifluoromethyl group, such as “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been found to be effective in managing pain .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds are thought to work by blocking the action of a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Future Directions

The future research directions for “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” and related compounds could involve further exploration of their biological activities and potential applications . For example, they could be studied for their potential as antifungal agents . Additionally, new synthesis methods could be developed to improve the efficiency and cost-effectiveness of producing these compounds .

properties

IUPAC Name

4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBPRJAAQLLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347040
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine

CAS RN

26974-09-4
Record name 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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